molecular formula C13H20N2 B1437327 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927684-32-0

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B1437327
M. Wt: 204.31 g/mol
InChI Key: OMXZWYPBYGTGRO-UHFFFAOYSA-N
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Description

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine, also known as IBQ, is a heterocyclic compound. It has been developed as a versatile building block in organic synthesis. The IUPAC name of this compound is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine .


Molecular Structure Analysis

The molecular formula of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is C13H20N2 . The InChI code for this compound is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is 218.3 g/mol . It is a solid substance .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Binding Studies : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives were synthesized and evaluated for their affinity for apamin-sensitive binding sites. The studies emphasized the structural requirements for high affinity, indicating the importance of specific substituents and molecular configurations (Graulich et al., 2006).

  • Redox Annulations : 1,2,3,4-Tetrahydroisoquinoline and related compounds were involved in redox-neutral annulations, indicating their versatility in chemical reactions and potential in creating complex molecular architectures (Zhu & Seidel, 2017), (Paul et al., 2020), (Paul et al., 2019).

  • Antioxidant Activity : The antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring were assessed. Particularly, 1,2,3,4-tetrahydroquinolines with specific ortho-substituents showed increased antioxidant potential, suggesting their possible use in materials or pharmaceuticals aimed at oxidative stress mitigation (Nishiyama et al., 2003).

  • Asymmetric Hydrogenation and Chiral Synthesis : 1,2,3,4-Tetrahydroisoquinolines were synthesized using asymmetric hydrogenation of isoquinolinium salts. This method is notable for its potential in creating optically active compounds, which are crucial in the development of pharmaceuticals and bioactive molecules (Iimuro et al., 2013).

Biological and Medicinal Applications

  • Antifungal Activity : Compounds derived from reactions involving 1,2,3,4-tetrahydroisoquinolines exhibited significant antifungal activity against Candida albicans. This points towards their potential application in developing new antifungal agents or treatments (Surikova et al., 2010).

  • Kinetic Resolution and Pharmaceutical Applications : The kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline derivatives was studied, which is a critical process in the production of pure enantiomers for pharmaceutical use (Krasnov et al., 2002).

  • Fluorescent Response of Derivatives : Isoquinoline-based ligands exhibited zinc-induced fluorescence enhancement, which could be leveraged in bioimaging or the development of sensors for zinc ions (Mikata et al., 2012).

properties

IUPAC Name

1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10(2)9-15-7-3-4-11-5-6-12(14)8-13(11)15/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXZWYPBYGTGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651299
Record name 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine

CAS RN

927684-32-0
Record name 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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